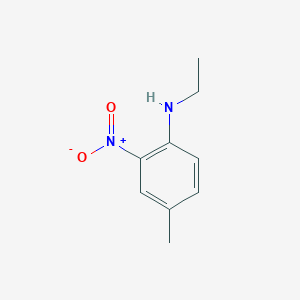

N-ethyl-4-methyl-2-nitroaniline

Description

Significance of Substituted Nitroanilines in Contemporary Chemical Research

Substituted nitroanilines are aromatic compounds that play a crucial role as intermediates and precursors in a wide array of chemical syntheses. prepchem.com Their importance stems from the presence of three key functional components: an amino group (-NH2) or its substituted form, a nitro group (-NO2), and a benzene (B151609) ring, which can be further functionalized with other substituents. This arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups on an aromatic system leads to interesting electronic properties, making them valuable in several fields.

In the realm of materials science, the "push-pull" nature of the electron-donating and electron-withdrawing groups gives rise to significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics. researchgate.net Furthermore, substituted nitroanilines are fundamental building blocks in the synthesis of dyes and pigments. chemicalbook.com For instance, 4-methyl-2-nitroaniline (B134579) is utilized as a red azo dye. chemicalbook.com

The biological activity of nitro compounds is also an area of intense research. The nitro group can be a pharmacophore, contributing to the biological activity of a molecule, but it can also be a toxicophore. nih.gov This dual nature drives research into understanding the structure-activity relationships of nitro-substituted compounds. nih.gov Moreover, these compounds serve as vital intermediates in the preparation of biologically active heterocycles like benzimidazoles and triazoles. tandfonline.com

The reactivity of the nitro and amino groups allows for a variety of chemical transformations. The nitro group can be reduced to an amino group, and the amino group can be diazotized, providing pathways to a diverse range of derivatives. This versatility makes substituted nitroanilines key starting materials in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. prepchem.com

Overview of Research Trajectories for N-Ethyl-4-methyl-2-nitroaniline and Analogous Structures

Direct research specifically on this compound is not extensively documented in publicly available literature. However, research on its structural analogs provides significant insight into its potential properties and applications. The primary research trajectories for these types of compounds focus on their synthesis, physicochemical characterization, and exploration of their utility in various chemical domains.

Synthesis: The synthesis of substituted nitroanilines often involves multi-step processes. A common route for a compound like 4-ethyl-2-nitroaniline (B1295676) involves the acetylation of an aniline (B41778) derivative (p-ethylaniline), followed by nitration and subsequent hydrolysis. sigmaaldrich.com For N-substituted analogs, nucleophilic aromatic substitution reactions are also employed. For example, N-substituted-2-nitroanilines can be synthesized by reacting 2-chloronitrobenzene with the corresponding amine. tandfonline.com A plausible synthetic route for this compound would likely involve the N-ethylation of 4-methyl-2-nitroaniline or the nitration of N-ethyl-4-methylaniline. The synthesis of the parent compound, 4-methyl-2-nitroaniline, can be achieved by the nitration of N-acetyl-p-toluidine followed by hydrolysis. chemicalbook.com Another method involves the amino-protection of 4-methylaniline with ethyl chloroformate, followed by a palladium-catalyzed nitration and subsequent hydrolysis. chemicalbook.compatsnap.com

Physicochemical and Structural Characterization: Research on analogous compounds includes detailed characterization of their properties. For instance, the physicochemical properties of the related compound N-ethyl-2-methyl-4-nitroaniline have been documented, noting it as a basic compound that is insoluble in water. noaa.gov The study of the crystal structure and molecular geometry provides insights into the intramolecular interactions, such as hydrogen bonding, and their influence on the compound's physical properties and reactivity. Theoretical studies on p-nitroaniline derivatives have explored how different substituents affect their electronic absorption spectra and HOMO-LUMO energy gaps, which is crucial for designing molecules with specific optoelectronic properties. researchgate.net

Applications in Materials Science and Synthetic Chemistry: A significant area of research for substituted nitroanilines is their application as building blocks in synthetic chemistry. They are key intermediates in the production of dyes, pigments, and pharmaceuticals. prepchem.comevitachem.com For example, N-methyl-4-nitroaniline has been investigated as an additive in the synthesis of insensitive explosives to modify the melting temperature of energetic materials. sigmaaldrich.comchemicalbook.com The reactivity of the amino and nitro groups allows for further chemical modifications, leading to a wide range of derivatives with potential applications. The basicity of the amino group allows it to react exothermically with acids. chemdad.com These compounds can also be incompatible with isocyanates, halogenated organics, and strong oxidizing agents. noaa.govchemdad.com

The following table provides an overview of the physicochemical properties of this compound and its close analogs, based on available data.

| Property | Value | Compound |

| Molecular Formula | C9H12N2O2 | N-Ethyl-2-methyl-4-nitroaniline uni.lu |

| Molecular Weight | 180.20 g/mol | N-Ethyl-N-methyl-4-nitroaniline nih.gov |

| Physical State | Yellow crystals with blue-violet luster or purple-black crystalline solid. chemdad.com | N-Ethyl-4-nitroaniline chemdad.com |

| Melting Point | 96-98 °C | N-Ethyl-4-nitroaniline chemdad.com |

| Boiling Point | 302.3±25.0 °C (Predicted) | N-Ethyl-4-nitroaniline chemdad.com |

| Density | 1.210±0.06 g/cm3 (Predicted) | N-Ethyl-4-nitroaniline chemdad.com |

| Water Solubility | Insoluble | N-Ethyl-2-methyl-4-nitroaniline noaa.gov |

| pKa | 0.98±0.32 (Predicted) | N-Ethyl-4-nitroaniline chemdad.com |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYSKLNFSYDFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for N Ethyl 4 Methyl 2 Nitroaniline

Methodologies for N-Alkylation of Substituted Nitroanilines

Nucleophilic Substitution Approaches to N-Ethyl Derivatives

Nucleophilic substitution reactions represent a fundamental and widely utilized approach for the formation of C-N bonds. wikipedia.org In the context of synthesizing N-ethyl-4-methyl-2-nitroaniline, this involves the reaction of the weakly acidic N-H bond of 4-methyl-2-nitroaniline (B134579) with an ethylating agent. The general mechanism involves the amine acting as a nucleophile, attacking the electrophilic carbon of the ethylating agent, leading to the displacement of a leaving group. wikipedia.org

The reactivity of the aniline (B41778) derivative is influenced by the electronic effects of the substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, decreases the nucleophilicity of the amino group, which can make the reaction more challenging compared to the alkylation of unsubstituted aniline.

A common strategy to overcome this reduced reactivity is the use of a base to deprotonate the amine, generating a more potent nucleophilic anion. The choice of base and reaction conditions is crucial to avoid undesired side reactions.

For instance, the N-alkylation of anilines with alcohols can be catalyzed by transition metal complexes, such as those of iridium and ruthenium. nih.gov This method offers a greener alternative to traditional alkylation with alkyl halides. nih.gov The reaction of 2-nitroaniline (B44862) with benzyl (B1604629) alcohol, for example, has been shown to yield N-benzyl-2-nitroaniline with a 64% catalytic yield. nih.gov

Ullmann-Type Coupling Reactions for N-Alkylation

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative and powerful method for the N-alkylation of anilines. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org While traditionally used for N-arylation, modifications of the Ullmann reaction can be adapted for N-alkylation.

The mechanism of the Ullmann N-arylation is thought to proceed through the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst. mdpi.com For N-alkylation, a similar pathway involving an alkyl halide would be operative.

The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the coupling of anilines with aryl halides and can be catalyzed by copper(I) iodide and phenanthroline. wikipedia.org While direct N-ethylation of 4-methyl-2-nitroaniline using this method is not explicitly detailed in the provided search results, the general principles of Ullmann-type reactions suggest its potential applicability. These reactions often require high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

Alkyl Halide Reactant Considerations in N-Alkylation

The choice of the alkyl halide is a critical parameter in nucleophilic substitution reactions. Ethyl iodide and ethyl bromide are common ethylating agents due to the good leaving group ability of iodide and bromide ions. The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.

In the context of synthesizing this compound, the use of an appropriate ethyl halide in conjunction with a suitable base and solvent system is essential for achieving a high yield of the desired product. For example, in the synthesis of N-methyl-p-nitroaniline, methyl iodide (CH₃I) is used as the methylating agent in the presence of a base like potassium tert-butoxide. google.com A similar approach could be employed for the ethylation of 4-methyl-2-nitroaniline.

Precursor Synthesis and Functional Group Introduction

The synthesis of the starting material, 4-methyl-2-nitroaniline, is a crucial prerequisite for the subsequent N-alkylation step. This involves the regioselective introduction of a nitro group onto the p-toluidine (B81030) (4-methylaniline) backbone.

Synthetic Routes to 4-Methyl-2-nitroaniline Precursors

The most common precursor for the synthesis of 4-methyl-2-nitroaniline is p-toluidine. The direct nitration of p-toluidine is often complicated by the formation of isomeric byproducts and the high reactivity of the amino group under harsh nitrating conditions. ulisboa.pt

To circumvent these issues, a common strategy involves the protection of the amino group prior to nitration. Acylation of the amino group with reagents like acetic anhydride (B1165640) or ethyl chloroformate forms an amide, which is less activating and directs the incoming nitro group primarily to the ortho position relative to the amino group. ulisboa.ptpatsnap.comchemicalbook.com

One documented method involves the amino-protection of 4-methylaniline with ethyl chloroformate to generate N-(p-toluene) ethyl carbamate. patsnap.comchemicalbook.com This intermediate is then nitrated and subsequently hydrolyzed to yield 4-methyl-2-nitroaniline. patsnap.comchemicalbook.com Another approach utilizes acetic anhydride for the protection step, followed by nitration and hydrolysis. google.comchemicalbook.com

| Precursor | Protecting Group | Nitrating Agent | Key Steps | Yield | Reference |

| p-Toluidine | Ethyl Chloroformate | tert-Butyl nitrite (B80452) / Copper catalyst | Protection, Nitration, Hydrolysis | 70-79% | patsnap.com |

| p-Toluidine | Acetic Anhydride | Nitric Acid / Sulfuric Acid | Protection, Nitration, Hydrolysis | 97% (of 4-methyl-2-nitroacetanilide) | ulisboa.pt |

| o-Toluidine | Acetic Acid | Concentrated Nitric Acid | Acylation, Nitration, Hydrolysis | Not specified | google.com |

Regioselective Nitration Strategies for Aniline Derivatives

The regioselectivity of the nitration of aniline derivatives is a key consideration in the synthesis of 4-methyl-2-nitroaniline. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group.

In p-toluidine, the amino group (or its protected form) is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. When the amino group is protected as an acetamide, its +R effect dominates, directing the nitration primarily to the ortho position, resulting in a high yield of 4-methyl-2-nitroacetanilide (which is then hydrolyzed to 4-methyl-2-nitroaniline). ulisboa.pt Studies have shown that nitration of 4-methylacetanilide can yield up to 97% of the 2-nitro isomer. ulisboa.pt

In contrast, direct nitration of aniline can lead to a mixture of ortho, meta, and para isomers, as well as oxidation products. learncbse.in This is because in the strongly acidic conditions of nitration, the aniline is protonated to form the anilinium ion, which is a meta-director. learncbse.in

The choice of nitrating agent and reaction conditions can also influence the regioselectivity. A mixture of nitric acid and sulfuric acid is commonly used. ulisboa.pt However, alternative nitrating systems, such as N₂O₅ in an ionic liquid, have been explored to improve para-selectivity in the nitration of alkylbenzenes. researchgate.net

Mechanistic Investigations of this compound Transformations

The chemical behavior of this compound is governed by the interplay of its functional groups: the secondary amine, the nitro group, and the substituted aromatic ring. Understanding the mechanisms of its reactions is crucial for controlling reaction outcomes and designing synthetic routes.

Nitrosative N-Dealkylation Mechanisms in N-Ethyl-N-methylanilines and Related Systems

The N-dealkylation of N,N-dialkyl aromatic amines, such as N-ethyl-N-methylaniline, when treated with nitrous acid, is a complex process with regioselectivity dependent on reaction conditions. nih.gov At high acidity, de-ethylation is the favored pathway, while at a pH of 2 and higher, demethylation predominates in the formation of nitrosamines. nih.gov

A proposed mechanism for regioselective de-ethylation involves the oxidation of the amine substrate by the nitrosonium ion (NO+) to form an amine radical cation. nih.gov This is followed by the abstraction of a hydrogen atom from the carbon adjacent to the amine nitrogen by nitrogen dioxide (NO2), leading to an iminium ion. This intermediate then reacts further to yield an aldehyde and a nitrosamine. nih.gov

This primary mechanism competes with other pathways, the prevalence of which is influenced by the acidity of the reaction medium. nih.gov These competing pathways include the elimination of NOH from a nitrosammonium ion and the deprotonation of the radical cation to form an α-amino radical, which is then rapidly oxidized to the iminium ion. nih.gov These alternative routes tend to result in predominant but less regioselective demethylation. nih.gov Furthermore, the formation of C-nitro compounds can occur, primarily through the reaction of NO2 with the radical cation followed by deprotonation, or by para C-nitrosation and subsequent oxidation. nih.gov

The differentiation between N-oxidation and N-dealkylation has been shown to be distinct metabolic routes for N-ethyl-N-methylaniline. nih.gov The presence of certain cofactors and inhibitors can selectively enhance or inhibit one pathway over the other. For instance, N-dealkylation is enhanced by the presence of NADH in addition to an NADPH-regenerating system, while N-oxidation is not. nih.gov Conversely, inhibitors like p-chloromercuribenzoate significantly inhibit N-dealkylation more than N-oxidation. nih.gov

Influence of Acidity and Catalyst Selection on Reaction Regioselectivity

Acidity is a critical factor in determining the regioselectivity of reactions involving substituted anilines. In the nitration of aniline, for example, the reaction in an acidic medium can lead to the formation of a significant amount of the meta-isomer. byjus.com This is because the aniline molecule is protonated in the acidic environment to form the anilinium ion, which is a meta-directing group. byjus.comallen.in

Catalyst selection also plays a pivotal role in directing the outcome of these reactions. For instance, in the reduction of nitroaromatics, different catalysts can offer varying degrees of selectivity. While traditional methods often employed iron powder, which generated significant waste, modern catalysts are being developed for improved efficiency and selectivity. rsc.org For example, certain catalysts can selectively reduce a nitro group in the presence of other reducible functional groups like cyano and acyl groups with minimal by-product formation. rsc.org The use of specific catalysts can even achieve selective reduction of one nitro group in a dinitro compound without affecting the other or causing dehalogenation in halogenated nitroaromatics. rsc.org

The table below summarizes the influence of reaction conditions on the regioselectivity of aniline derivatives.

| Reaction | Substrate | Reagents/Catalyst | Key Condition | Major Product(s) | Reference |

| Nitrosative Dealkylation | 4-substituted-N-ethyl-N-methylanilines | Nitrous Acid | High Acidity | De-ethylated product | nih.gov |

| Nitrosative Dealkylation | 4-substituted-N-ethyl-N-methylanilines | Nitrous Acid | pH ≥ 2 | De-methylated product | nih.gov |

| Nitration | Aniline | Nitric Acid / Sulfuric Acid | Acidic Medium | Mixture of para and meta isomers | byjus.comallen.in |

| Nitro Reduction | Nitroaromatics with other functional groups | P-CNT catalysts | Mild Conditions | Selectively reduced amino group | rsc.org |

Catalytic Reduction Pathways of Nitro Groups to Amino Functionalities

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. This process can proceed through various pathways, often involving several intermediates. nih.gov A widely accepted model for the catalytic reduction of aromatic nitro compounds proposes two main pathways. mdpi.com

In the primary, or direct, pathway, the nitro group is first reduced to a nitroso compound, which is then further reduced to a phenylhydroxylamine intermediate. rsc.orgmdpi.com This hydroxylamine (B1172632) is subsequently hydrogenated to the final aniline derivative. mdpi.com The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

The secondary, or indirect, pathway involves the reaction of the nitroso intermediate with the phenylhydroxylamine to form an azoxy compound (initially referred to as an azo compound in one source). rsc.orgmdpi.com This azoxy compound then undergoes a series of successive reduction steps to ultimately yield the aniline. rsc.orgmdpi.com

The reduction process itself can be achieved through various methods, including catalytic hydrogenation with H2 gas and a catalyst, or catalytic transfer hydrogenation using a hydrogen donor. mdpi.com Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, iron in acidic media, and tin(II) chloride. commonorganicchemistry.com Metal-free reduction methods have also been developed using reagents like tetrahydroxydiboron. organic-chemistry.org The choice of reducing agent and catalyst is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.comorganic-chemistry.org

Derivatization and Functionalization Strategies of this compound

The functional groups present in this compound offer several handles for further chemical modification, allowing for the synthesis of a variety of derivatives.

Nitrosation Reactions for N-Nitroso Compound Formation

The reaction of secondary amines with nitrosating agents is a well-established method for the formation of N-nitroso compounds. researchgate.net This reaction involves the formation of an N-N bond through the electrophilic attack of a nitrosonium ion carrier ([NO+]) on the nucleophilic nitrogen of the amine. sci-hub.se

Various nitrosating agents can be employed, with the most common being derived from sodium nitrite in an acidic aqueous solution, which generates nitrous acid (HNO2) and subsequently dinitrogen trioxide (N2O3). researchgate.netsci-hub.se Other nitrosating agents include alkyl nitrites, nitrosyl halides, and nitrogen oxides. nih.gov In organic media, tert-butyl nitrite (TBN) is frequently used for the N-nitrosation of secondary amines. nih.gov

The N-nitrosation of secondary amines like this compound would be expected to proceed readily under appropriate conditions to yield the corresponding N-nitroso derivative. The rate and efficiency of this reaction can be influenced by factors such as the basicity of the amine and the steric hindrance around the nitrogen atom. sci-hub.se It is important to note that besides N-nitrosation, C-nitrosation can occur as a competing reaction when aromatic systems are involved, depending on the specific nitrosating agent and substrate. sci-hub.se

The table below provides a summary of reagents used for N-nitroso compound formation.

| Reagent | Reaction Conditions | Substrate Type | Reference |

| Sodium Nitrite / Acid | Aqueous | Secondary Amines | researchgate.netsci-hub.se |

| tert-Butyl Nitrite (TBN) | Organic Solvents | Secondary and Tertiary Amines | nih.gov |

| Alkyl Nitrites | Aqueous or Organic | Secondary Amines, Amides | nih.gov |

| Nitrosyl Halides | Varies | Amines | nih.gov |

| Nitrogen Oxides | Varies | Amines | nih.gov |

Substitution Reactions Involving Alkyl or Aryl Moieties

The synthesis and functionalization of this compound often involve substitution reactions where alkyl or aryl groups are introduced onto the molecule or its precursors. These reactions are fundamental to creating the final structure and exploring its further chemical utility. Key methodologies include the direct alkylation of the amino group and coupling reactions with aryl-containing reactants.

N-Alkylation for the Synthesis of this compound

The primary method for synthesizing this compound is through the N-alkylation of its precursor, 4-methyl-2-nitroaniline. This process is a nucleophilic substitution reaction. The synthesis of the 4-methyl-2-nitroaniline precursor itself typically begins with p-toluidine, which undergoes a series of reactions including protection of the amino group, nitration, and subsequent deprotection. patsnap.comchemicalbook.com

Once 4-methyl-2-nitroaniline is obtained, the ethyl group is introduced. The synthesis generally follows these key steps:

N-Alkylation: The process involves reacting 4-methyl-2-nitroaniline with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. evitachem.com The base, like potassium carbonate or sodium hydroxide (B78521), deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic ethyl halide. evitachem.com

Reductive Alkylation: An alternative approach is the reductive alkylation of a nitroaniline with a ketone in the presence of hydrogen and a suitable hydrogenation catalyst. google.com This method can be employed to introduce alkyl groups onto the nitrogen atom.

Purification: The final product is purified using standard laboratory techniques like column chromatography or recrystallization to achieve the desired purity. evitachem.com

The general pathway is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Purpose |

| 1 | p-Toluidine | Acylating agent (e.g., ethyl chloroformate, acetic anhydride) | Protection of the amino group to control regioselectivity during nitration. patsnap.comchemicalbook.com |

| 2 | N-Acyl-p-toluidine | Nitrating agent (e.g., mixed acid, tert-butyl nitrite with a copper catalyst) | Introduction of the nitro group at the ortho position to the amino group. patsnap.comchemicalbook.com |

| 3 | N-Acyl-4-methyl-2-nitroaniline | Acid or base hydrolysis | Removal of the protecting group to yield 4-methyl-2-nitroaniline. patsnap.com |

| 4 | 4-Methyl-2-nitroaniline | Ethyl halide (e.g., C₂H₅I), Base (e.g., K₂CO₃) | Introduction of the ethyl group onto the nitrogen atom via nucleophilic substitution. evitachem.com |

Substitution Reactions with Aryl Moieties

Research has also explored the reactivity of the 4-methyl-2-nitroaniline precursor in substitution-type reactions involving aryl moieties. A notable example is the transition-metal-free redox condensation with aromatic methanols. In this reaction, 4-methyl-2-nitroaniline is coupled with various benzyl alcohols in the presence of a strong base like sodium tert-butoxide (t-BuONa). researchgate.net

This process leads to the formation of 2-substituted benzimidazoles rather than an N-aryl aniline. The reaction proceeds through a tandem annulation mechanism where the aryl group from the benzyl alcohol is incorporated into the newly formed heterocyclic ring system. researchgate.net This demonstrates a pathway where the aniline precursor engages in a complex substitution and cyclization cascade with an aryl-containing reactant.

The table below presents the isolated yields for the coupling of 4-methyl-2-nitroaniline with different substituted benzyl alcohols. researchgate.net

Table of Coupling Reactions with Aromatic Methanols Reaction conditions: 4-methyl-2-nitroaniline (0.5 mmol), benzyl alcohols (2.5 mmol), t-BuONa (1.0 equiv.), under argon at 140 °C for 8 h. researchgate.net

| Benzyl Alcohol Derivative | Resulting 2-Substituted Benzimidazole (B57391) | Isolated Yield (%) |

| Benzyl alcohol | 2-Phenyl-5-methylbenzimidazole | 85 |

| 4-Methylbenzyl alcohol | 5-Methyl-2-(p-tolyl)benzimidazole | 83 |

| 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-5-methylbenzimidazole | 80 |

| 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)-5-methylbenzimidazole | 75 |

| 4-(Trifluoromethyl)benzyl alcohol | 5-Methyl-2-(4-(trifluoromethyl)phenyl)benzimidazole | 68 |

| 2-Thiophenemethanol | 5-Methyl-2-(thiophen-2-yl)benzimidazole | 72 |

Advanced Spectroscopic Characterization and Structural Analysis of N Ethyl 4 Methyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C isotopes, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of N-ethyl-4-methyl-2-nitroaniline provides specific information about the chemical environment of each proton. The spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, the methyl group protons, and the amine proton.

The three protons on the aromatic ring are chemically non-equivalent and will appear as distinct multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The proton ortho to the powerful electron-withdrawing nitro group is expected to be the most deshielded and appear furthest downfield. The ethyl group attached to the nitrogen atom will present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the three adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. docbrown.info The methyl group on the aromatic ring will appear as a sharp singlet, as it has no adjacent protons to couple with. The N-H proton of the secondary amine will also typically appear as a singlet, though its chemical shift can be variable and influenced by solvent and concentration.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (ortho to NO₂) | 7.8 - 8.2 | Doublet (d) | ~2-3 | 1H |

| Aromatic-H (para to NO₂) | 7.2 - 7.5 | Doublet of Doublets (dd) | ~8-9, ~2-3 | 1H |

| Aromatic-H (meta to NO₂) | 6.7 - 7.0 | Doublet (d) | ~8-9 | 1H |

| N-H (Amine) | 4.5 - 5.5 | Singlet (s) | - | 1H |

| -CH₂- (Ethyl) | 3.2 - 3.5 | Quartet (q) | ~7 | 2H |

| Ar-CH₃ (Methyl) | 2.3 - 2.5 | Singlet (s) | - | 3H |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet (t) | ~7 | 3H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. libretexts.org For this compound, a total of nine unique signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbons of the aromatic ring will resonate in the δ 110-150 ppm range. The carbon atom bonded to the nitro group (C-2) and the carbon bonded to the amino group (C-1) are expected to be the most downfield and upfield in this region, respectively, due to the strong electron-withdrawing and donating effects of these substituents. chemguide.co.uk The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon (-CH2-) being more deshielded than the methyl carbon (-CH3). The aromatic methyl carbon will also appear in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-NO₂) | 145 - 150 |

| C-4 (C-CH₃) | 135 - 140 |

| C-1 (C-NH) | 130 - 135 |

| C-6 | 125 - 130 |

| C-5 | 120 - 125 |

| C-3 | 115 - 120 |

| -CH₂- (Ethyl) | 38 - 45 |

| Ar-CH₃ (Methyl) | 20 - 25 |

| -CH₃ (Ethyl) | 13 - 16 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The FTIR spectrum is particularly useful for identifying the various functional groups present in this compound. Key vibrational modes are expected for the nitro, amine, and alkyl groups.

The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The N-H stretch of the secondary amine will produce a sharp band in the 3300-3400 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region. researchgate.net

Interactive Table: Key FTIR Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3350 - 3450 | Medium-Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Aromatic C=C Stretch | 1550 - 1620 | Medium-Variable |

| NO₂ Asymmetric Stretch | 1500 - 1540 | Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

FT-Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O and O-H give strong IR bands, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the symmetric stretch of the nitro group is expected to be particularly intense in the Raman spectrum. researchgate.net Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, also typically yield strong Raman signals. This makes FT-Raman an excellent tool for confirming the presence of the nitroaromatic system.

Interactive Table: Key FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Very Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopic Investigations

UV-Vis and PL spectroscopy are used to study the electronic transitions within a molecule. The presence of the nitroaniline chromophore in this compound results in strong absorption in the UV-visible region. The spectrum is characterized by intense π → π* transitions associated with the aromatic system and lower intensity n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen of the amino group. researchgate.netresearchgate.net The exact position of the maximum absorption (λ_max) is sensitive to the solvent polarity.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Some nitroaniline derivatives are known to exhibit fluorescence. researchgate.net Upon excitation at a suitable wavelength (determined from the UV-Vis spectrum), this compound may exhibit a characteristic emission spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the difference in geometry between the ground and excited electronic states. nih.gov

Interactive Table: Electronic Spectroscopy Data for this compound

| Spectroscopic Parameter | Expected Range | Associated Transition |

| UV-Vis Absorption (λ_max 1) | 380 - 420 nm | π → π |

| UV-Vis Absorption (λ_max 2) | 240 - 270 nm | π → π |

| Photoluminescence Emission (λ_em) | 450 - 550 nm | Fluorescence |

Electronic Absorption and Emission Spectra of this compound and Analogues

The electronic spectra of nitroaniline derivatives are characterized by strong absorption bands in the near-ultraviolet region, which arise from intramolecular charge transfer (ICT) transitions. While specific spectra for this compound are not widely published, extensive research on its analogues, such as p-nitroaniline (pNA) and 4-methoxy-2-nitroaniline, provides significant insight into its expected behavior.

The electronic absorption spectrum of pNA, a prototypical "push-pull" molecule with an electron-donating amino group and an electron-withdrawing nitro group, is dominated by a strong charge-transfer absorption band in the near-UV region. researchgate.net This primary band involves HOMO→LUMO π→π* transitions, where electron density is transferred from the amine group and the benzene (B151609) ring to the nitro group. chemrxiv.org A second, weaker absorption band at higher energy has also been characterized, which is primarily a local excitation (LE) on the nitro group with some charge transfer character. chemrxiv.org The brightest state, and thus the peak of absorption, for both bands is influenced by the polarity of the solvent. chemrxiv.org

Spectroscopic studies on other analogues, like 4-methoxy-2-nitroaniline, also utilize UV-vis spectroscopy to investigate their electronic properties, confirming that the interplay of substituent groups has a strong influence on the molecule's structure and spectroscopic behavior. nih.gov

Regarding emission spectra, the relaxation pathways of the excited state in nitroanilines are highly dependent on the environment. Following photoexcitation to the charge-transfer singlet state, the molecule can undergo rapid relaxation through internal conversion back to the ground state or via intersystem crossing (ISC) to a triplet state. The probability of these competing pathways is influenced by the solvent polarity, which differentially solvates the singlet and triplet states. nih.gov For example, in dioxane, the ISC channel is active for pNA, while in water, there is almost no conversion to the triplet state. nih.gov

Table 1: Summary of Electronic Transition Characteristics for Nitroaniline Analogues

| Compound | Transition Type | Key Characteristics |

|---|---|---|

| p-Nitroaniline (pNA) | First Band (π→π*) | Strong intramolecular charge transfer (ICT) from the amine/ring to the nitro group. chemrxiv.org |

| Second Band | Primarily a local excitation (LE) on the nitro group. chemrxiv.org | |

| 4-Methoxy-2-nitroaniline | Not specified | Spectroscopic properties are strongly influenced by the amino, nitro, and methoxy (B1213986) substituents. nih.gov |

Characteristics of Charge Transfer Bands and Solvent Effects on Electronic Spectra

The electronic spectra of this compound and its analogues are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This effect is particularly pronounced for the intramolecular charge transfer (ICT) band. The excitation is accompanied by a significant increase in the molecule's dipole moment, making the energy of the excited state highly dependent on the polarity of the surrounding solvent. researchgate.net

For pNA and related derivatives, increasing the solvent polarity typically causes a bathochromic (red) shift in the absorption maximum of the ICT band. researchgate.netnih.gov This shift occurs because polar solvents have permanent dipoles that interact with and stabilize the highly polar charge-transfer excited state, thereby reducing the energy required for the electronic transition. chemrxiv.org For instance, the redshift for the first absorption band of pNA increases from 0.32 eV in the low-polarity solvent cyclohexane (B81311) to 0.84 eV in highly polar water. chemrxiv.org Theoretical studies have indicated that for nitroanilines in aqueous solutions, this solvatochromism is primarily dictated by Coulomb forces rather than specific hydrogen bonding interactions. researchgate.net

The relationship between solvent composition and spectral shifts is not always linear. In certain binary solvent mixtures, such as cyclohexane–triethylamine, p-nitroaniline exhibits a strong nonlinear solvatochromic shift. acs.org This is attributed to preferential solvation, where the local solvent composition in the immediate vicinity of the solute molecule differs significantly from the bulk solution. acs.org In this specific case, a strong, long-lived hydrogen bond forms between p-nitroaniline and triethylamine, even at low concentrations of triethylamine, creating an asymmetric environment that dominates the solvatochromic effect. acs.org

Table 2: Effect of Solvent Polarity on the First Absorption Band of p-Nitroaniline (pNA)

| Solvent | Polarity | Redshift from Gas Phase (eV) | Reference |

|---|---|---|---|

| Cyclohexane | Low | 0.32 | chemrxiv.org |

| Water | High | 0.84 | chemrxiv.org |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₁₂N₂O₂, with a predicted monoisotopic mass of 180.08987 Da. uni.lu

While direct mass spectra for this compound are scarce, analysis of its structural analogues provides a robust framework for predicting its fragmentation. Studies using selective reagent ion mass spectrometry on nitroaniline isomers (2-NA, 3-NA, and 4-NA) show that fragmentation pathways can effectively distinguish between them. nih.gov For example, using O₂⁺ as the reagent ion, 4-nitroaniline (B120555) produces a distinctive fragment at m/z 108.04, which is not observed for the other isomers. nih.gov

When using a softer ionization method with H₃O⁺ as the reagent ion, 4-NA exhibits very little fragmentation, with the protonated parent molecule [4-NA·H]⁺ dominating the spectrum. nih.gov In contrast, 2-nitroaniline (B44862) shows more fragmentation at lower energies. nih.gov Given the "2-nitroaniline" core of the title compound, its behavior may share similarities with 2-NA.

The fragmentation pattern will also be influenced by the N-ethyl and 4-methyl groups. Studies on related structures, such as ketamine analogues, show that characteristic fragmentation pathways include the loss of methyl and ethyl radicals. nih.gov Therefore, the mass spectrum of this compound would be expected to show a molecular ion peak followed by fragments corresponding to the loss of these alkyl groups, in addition to fragmentation of the nitroaniline core, such as the loss of a nitro group. nih.gov

Table 3: Predicted and Observed Mass Spectrometric Data for this compound and Analogues

| Compound/Analogue | m/z Value | Ion/Fragment Identity | Ionization Method | Reference |

|---|---|---|---|---|

| **N-ethyl-2-methyl-4-nitroaniline*** | 181.09715 | [M+H]⁺ | Predicted (ESI) | uni.lu |

| 203.07909 | [M+Na]⁺ | Predicted (ESI) | uni.lu | |

| 4-Nitroaniline (4-NA) | 139.0553 | [M+H]⁺ | H₃O⁺ | nih.gov |

| 93.06 | Loss of NO₂ from [M+H]⁺ | H₃O⁺ | nih.gov | |

| 108.04 | C₆H₆NO⁺ | O₂⁺ | nih.gov | |

| 2-Nitroaniline (2-NA) | Not specified | Shows smaller water clustering and more fragmentation at lower E/N compared to 3-NA and 4-NA. | H₃O⁺ | nih.gov |

| 4-Methyl-2-nitroaniline (B134579) | 152 | Molecular Ion [M]⁺ | EI | chemicalbook.com |

Note: Data is for the isomer N-ethyl-2-methyl-4-nitroaniline, which has the same mass.

Computational Chemistry and Theoretical Modeling of N Ethyl 4 Methyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules due to its balance of accuracy and computational cost. nih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or higher, to solve for the electron density and derive molecular properties. materialsciencejournal.orgdergipark.org.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and optical characteristics. thaiscience.inforesearchgate.net

For related nitroaniline compounds, DFT calculations have shown that the HOMO is typically localized over the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.

A study on 4-nitroaniline (B120555) calculated a HOMO-LUMO energy gap of 4.24 eV. nih.govresearchgate.net Research on N-alkylated 4-nitroaniline derivatives demonstrated that substituting alkyl groups on the amino nitrogen generally leads to a decrease in the optical energy gap, which enhances the molecule's reactivity. researchgate.net For instance, the calculated energy gaps for N-ethyl-4-nitroaniline show a dependence on the solvent environment, highlighting the influence of polarity on electronic structure. researchgate.net It is expected that N-ethyl-4-methyl-2-nitroaniline would follow a similar trend, with the ethyl and methyl groups influencing the electron density and orbital energies.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Nitroaniline Compounds Note: The following table contains representative data for analogous compounds to illustrate the concepts, as specific values for this compound are not available in the cited literature.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 4-Nitroaniline | DFT/B3LYP/6-311++G(d,p) | - | - | 4.24 | nih.govresearchgate.net |

| N-ethyl-4-nitroaniline (in vacuum) | HF-DFT/B3LYP/6-31G* | -6.44 | -1.74 | 4.70 | researchgate.net |

| N-ethyl-4-nitroaniline (in THF) | HF-DFT/B3LYP/6-31G* | -6.36 | -2.04 | 4.32 | researchgate.net |

This is an interactive data table. Users can sort columns to compare values.

Table 2: Calculated Dipole Moments (μ) and Polarisabilities (α) for N-ethyl-4-nitroaniline Note: This data is for an analogous compound to illustrate the properties.

| Solvent | Dipole Moment (μ) (Debye) | Polarisability (α) (a.u.) | Source |

|---|---|---|---|

| Vacuum | 7.50 | 97.46 | researchgate.net |

| Tetrahydrofuran (THF) | 10.13 | 114.70 | researchgate.net |

This is an interactive data table. Users can sort columns to compare values.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic transitions provide valuable data that complements experimental findings. dergipark.org.trresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net For the parent compound, 4-methyl-2-nitroaniline (B134579), experimental ¹H NMR data shows distinct signals for the aromatic protons and the methyl group. chemicalbook.com Theoretical calculations for this compound would predict the chemical shifts for the ethyl protons in addition to the other structural features.

IR Spectroscopy: Theoretical vibrational analysis helps in the assignment of complex experimental IR spectra. For nitroanilines, characteristic vibrational modes include N-H stretching of the amino group, asymmetric and symmetric stretching of the NO₂ group, and various C-C and C-H vibrations of the aromatic ring. materialsciencejournal.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. materialsciencejournal.org The primary absorption band in nitroanilines corresponds to the HOMO-LUMO transition, which is dominated by intramolecular charge transfer. The solvent environment can cause a shift in the absorption maximum (solvatochromism), a phenomenon that can be modeled computationally. researchgate.net

Intermolecular Interactions and Crystal Packing Simulations

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. Computational methods are essential for analyzing these forces and understanding the resulting crystal structure.

Hydrogen bonding is a dominant directional interaction in the crystal structures of nitroanilines. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitro group (-NO₂) is an effective acceptor. In the parent amine, 2-methyl-4-nitroaniline (B30703), molecules are linked by N-H···O hydrogen bonds, creating a three-dimensional framework. nih.gov Molecules act as both double donors and double acceptors, with N···O distances measured at 3.117 Å and 3.239 Å. nih.gov In this compound, the secondary amine (-NH-CH₂CH₃) still possesses a hydrogen atom capable of forming strong N-H···O hydrogen bonds with the nitro groups of neighboring molecules, which would be a defining feature of its crystal packing. The presence of the ethyl group may introduce different packing motifs compared to primary amines. acs.org

π-π Stacking Interactions: These non-covalent interactions between aromatic rings are crucial for the stabilization of crystal structures. In many nitroaniline derivatives, π-π stacking is observed, where the electron-poor nitro-substituted ring of one molecule interacts with the electron-rich ring of a neighbor. nih.gov The presence and geometry of these interactions, such as inter-centroid distances and slip angles, can be analyzed from crystal structure data and visualized computationally. thaiscience.inforesearchgate.net

Hirshfeld Surface Analysis: This computational tool provides a visual and quantitative method for analyzing intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance) to identify regions of close contact. nih.govthaiscience.info For related nitroaromatic compounds, Hirshfeld analysis typically reveals that O···H/H···O contacts, corresponding to hydrogen bonds, are the most significant contributors to the crystal packing, often accounting for a large percentage of the surface. nih.govstenutz.eu Other important contacts include H···H, C···H, and C···C interactions, which can be quantified through 2D fingerprint plots derived from the surface. thaiscience.infostenutz.eu This analysis provides a detailed summary of the forces holding the crystal lattice together.

Prediction of Nonlinear Optical (NLO) Properties through Quantum Chemical Methods

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules are pivotal for the development of new materials for photonic and optoelectronic applications. Quantum chemical methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict and understand the NLO response of molecular structures before their synthesis and experimental characterization. These computational approaches can elucidate the relationship between molecular structure and NLO activity, guiding the design of materials with enhanced performance.

For the specific compound, this compound, a derivative of the well-known NLO material 2-methyl-4-nitroaniline (MNA), theoretical modeling is essential to predict its potential for applications such as frequency conversion. The introduction of an ethyl group to the amine function can influence the electronic distribution, molecular planarity, and intermolecular interactions, all of which are critical factors governing the macroscopic NLO response.

First-Order Hyperpolarizability (β) Computations

The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. A large β value is a primary indicator of a molecule's potential for efficient second-harmonic generation (SHG). Quantum chemical calculations are employed to determine the static and frequency-dependent components of the β tensor.

A comprehensive search of scientific literature did not yield specific studies reporting the computationally determined first-order hyperpolarizability (β) values for this compound. While computational studies on similar nitroaniline derivatives are available, providing a framework for how such calculations would be performed, specific data for this compound has not been published.

Typically, such a computational study would involve:

Geometry Optimization: The molecular structure of this compound would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Hyperpolarizability Calculation: Following optimization, the components of the first-order hyperpolarizability tensor would be calculated. The total hyperpolarizability is then determined from these components.

Table 1: Hypothetical Computational Parameters for First-Order Hyperpolarizability of this compound

| Computational Method | Basis Set | Property | Calculated Value |

| DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | β_total | Data not available |

This table is for illustrative purposes only, as no specific data has been found.

Theoretical Assessment of Second Harmonic Generation (SHG) Efficiency

The efficiency of second-harmonic generation in a material is directly related to its macroscopic second-order susceptibility (χ⁽²⁾), which in turn is influenced by the molecular first-order hyperpolarizability (β) and the crystalline arrangement of the molecules. A non-centrosymmetric crystal structure is a prerequisite for a non-zero χ⁽²⁾ and thus for SHG activity.

There are no available theoretical assessments or computational studies in the searched scientific literature that specifically report on the predicted Second Harmonic Generation (SHG) efficiency of this compound. Research on analogous compounds like 2-methyl-4-nitroaniline (MNA) has demonstrated significant SHG efficiency. Current time information in Edmonton, CA.researchgate.net Theoretical modeling for this compound would aim to predict whether the introduction of the N-ethyl group enhances or diminishes this property, and to understand the underlying electronic and structural reasons.

A theoretical assessment would typically compare the calculated hyperpolarizability of the target molecule with that of a standard reference material, such as urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP), to estimate its relative SHG efficiency.

Table 2: Hypothetical Comparison of Theoretical SHG Efficiency

| Compound | Theoretical Method | Key Parameter | Relative SHG Efficiency (vs. Urea) |

| This compound | DFT | β_total | Data not available |

| Urea (Reference) | DFT | β_total | 1.0 |

This table is for illustrative purposes only, as no specific data has been found.

Crystal Engineering and Solid State Characteristics of N Ethyl 4 Methyl 2 Nitroaniline

X-ray Diffraction Studies for Crystallographic Analysis

X-ray diffraction (XRD) is the definitive tool for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous determination of a molecule's structure and its arrangement in the crystal. nih.govearthlinepublishers.com A monochromatic X-ray beam is directed at a single crystal, which diffracts the X-rays into a unique pattern of reflections. By analyzing the positions and intensities of these reflections, a three-dimensional model of the electron density within the unit cell can be constructed, revealing the precise location of each atom.

For 4-methyl-2-nitroaniline (B134579) , a close analogue of N-ethyl-4-methyl-2-nitroaniline, SCXRD studies have revealed that the crystal belongs to the monoclinic crystal system with the centrosymmetric space group C2/c . researchgate.net The determined lattice parameters provide the exact dimensions of the unit cell, which is the fundamental repeating unit of the crystal. researchgate.net Such data is foundational for understanding the material's structure-property relationships.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c (centrosymmetric) | researchgate.net |

| a (Å) | 13.11 | researchgate.net |

| b (Å) | 8.97 | researchgate.net |

| c (Å) | 12.21 | researchgate.net |

| β (°) | 103.86 | researchgate.net |

| Volume (ų) | 1395 | researchgate.net |

Powder X-ray diffraction (PXRD) is a complementary technique used primarily for phase identification and to assess the crystallinity of a bulk sample. Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

PXRD is used to:

Confirm the crystalline nature of a synthesized material. researchgate.net

Identify the specific crystalline phase by comparing the experimental pattern to databases or patterns calculated from single-crystal data.

Verify the purity of a sample, as the presence of other crystalline phases will result in additional peaks.

Index the diffraction peaks to determine the unit cell parameters, which can then be compared with single-crystal data for confirmation. researchgate.net

For both 4-methyl-2-nitroaniline and N-methyl-4-nitroaniline adducts, powder XRD studies have been performed to confirm the crystallinity and identify the planes of reflection. researchgate.netresearchgate.netresearchgate.net

Engineering of Crystal Morphology and Polymorphism

The external shape (morphology) and the potential existence of different crystal packing arrangements (polymorphism) are critical aspects of crystal engineering. These features can significantly impact a material's physical properties, such as its dissolution rate, mechanical strength, and optical response.

Crystal Morphology: The morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. These growth rates can be influenced by various experimental conditions, including the choice of solvent, the presence of impurities or additives, and the degree of supersaturation. For example, growing N-methyl-4-nitroaniline from different solvents like THF, DMSO, or acetone (B3395972) can lead to variations in crystal habit. ijsr.netresearchgate.net By systematically modifying these growth conditions, it is possible to engineer the crystal morphology to favor specific shapes or expose certain faces, which can be important for device fabrication or other applications.

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have markedly different properties. The formation of a particular polymorph is a complex process governed by kinetics and thermodynamics, and can be influenced by factors such as:

Crystallization temperature

Choice of solvent

Rate of cooling or evaporation

Presence of seed crystals

While specific studies on the polymorphism of this compound are not extensively reported, the investigation of different crystallization conditions, such as varying solvents or employing both solution and melt growth techniques, is a primary strategy for discovering and controlling polymorphic forms in its analogues. Comparing the unit cell structures obtained from different methods, such as the comparison made between solution-grown and Czochralski-grown N-benzyl-2-methyl-4-nitroaniline crystals, is a key step in identifying potential new polymorphs. researchgate.net

Control of Crystal Habit and Growth Parameters

A thorough review of scientific literature and chemical databases reveals a lack of specific research on the control of crystal habit and growth parameters for this compound. Studies detailing the influence of various solvents, temperatures, cooling rates, or additives on the crystal morphology of this particular compound are not publicly available.

In the broader field of crystal engineering of nitroaniline derivatives, such studies are crucial for obtaining crystals with desired shapes and sizes, which can significantly impact their physical and chemical properties. For instance, research on related compounds has shown that the choice of solvent can drastically alter the crystal habit, leading to morphologies ranging from needles to plates. These investigations typically involve systematic crystallization experiments under controlled conditions. However, no such specific data has been reported for this compound.

Interactive Data Table: Effect of Growth Parameters on Crystal Habit of this compound

| Growth Parameter | Condition | Resulting Crystal Habit |

| No data available | No data available | No data available |

Investigations into Polymorphic Transitions and Their Impact on Solid-State Properties

There is currently no published research focused on the polymorphic transitions of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry, as different polymorphs of a compound can exhibit distinct melting points, solubilities, and stabilities.

Investigations into polymorphism typically employ techniques such as differential scanning calorimetry (DSC), X-ray diffraction (XRD), and microscopy to identify different crystalline forms and the conditions under which they transform from one to another. The impact of these transitions on solid-state properties is a key area of research for many organic compounds. However, specific studies to identify and characterize potential polymorphs of this compound and their corresponding solid-state properties have not been documented in the available scientific literature.

Interactive Data Table: Polymorphic Forms of this compound

| Polymorph | Crystal System | Space Group | Key Solid-State Properties |

| No data available | No data available | No data available | No data available |

Advanced Functional Material Applications and Performance Evaluation

Nonlinear Optical (NLO) Applications

Second Harmonic Generation (SHG) Efficiency Studies

No published studies on the Second Harmonic Generation (SHG) efficiency of N-ethyl-4-methyl-2-nitroaniline were found.

Third-Order Nonlinear Optical Absorption and Optical Limiting Properties (Z-scan Technique)

No data from Z-scan technique analysis, which would characterize the third-order nonlinear optical absorption and optical limiting properties of this compound, is available in the scientific literature.

Terahertz (THz) Pulse Generation using Organic NLO Materials

There are no reports on the use of this compound for terahertz (THz) pulse generation.

Electro-Optical and Photonic Device Integration

Doping of Liquid Crystals with this compound Analogues for Enhanced Electro-Optical Responses

No research could be found on the effects of doping liquid crystals with this compound.

Applications in Photonic Materials and Devices

There is no available information regarding the integration or application of this compound in specific photonic materials or devices.

Advanced Chemical Intermediate Research in Complex Organic Synthesis

This compound is a bespoke chemical intermediate whose molecular architecture is tailored for advanced applications in complex organic synthesis. The strategic placement of its ethylamino, methyl, and nitro groups on the aniline (B41778) frame allows for a high degree of control and specificity in multistep synthetic sequences. Its utility is most pronounced in the construction of complex molecular scaffolds, particularly nitrogen-containing heterocycles and chromophoric systems like organic pigments and dyes. Research into this compound focuses on leveraging its inherent reactivity to build molecular complexity efficiently.

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The structure of this compound, featuring a nitro group ortho to a secondary amine, makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, most notably substituted benzimidazoles. The general and well-established strategy involves the reductive cyclization of ortho-nitroanilines.

In this process, the nitro group is chemically reduced to a primary amine. This in-situ formation of an ortho-diamine (specifically, N1-ethyl-4-methylbenzene-1,2-diamine) is immediately followed by condensation with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, which triggers the cyclization to form the benzimidazole (B57391) ring system.

Research has demonstrated that N-alkylated o-nitroanilines are particularly valuable in these reactions as they lead to the regioselective formation of N-substituted benzimidazoles. organic-chemistry.org When this compound is used, the ethyl group remains on one of the imidazole (B134444) nitrogen atoms, yielding a 1-ethyl-6-methyl-benzimidazole derivative. This method is highly versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzimidazole core by simply varying the aldehyde used in the reaction. organic-chemistry.org

A variety of reducing agents can be employed for this transformation, with sodium dithionite (B78146) (Na₂S₂O₄) being a common choice due to its effectiveness and mild reaction conditions. organic-chemistry.org Other systems, such as zinc dust with sodium bisulfite in water, have also been developed for the reductive cyclocondensation of o-nitroanilines, highlighting a move towards more environmentally benign synthetic protocols. pcbiochemres.compcbiochemres.com

Furthermore, N-alkyl-2-nitroaniline derivatives can undergo base-mediated cyclization to form benzimidazole N-oxides, which are themselves valuable heterocyclic compounds with potential applications in materials science and as energetic materials. researchgate.net

Table 1: Synthesis of Benzimidazole Derivatives from o-Nitroaniline Precursors

| Precursor Type | Reaction | Product Class | Key Features |

| N-Alkyl-o-nitroaniline | One-pot reductive cyclization with an aldehyde | 1,2-Disubstituted Benzimidazoles | Regioselective N-alkylation; diverse substitution possible at C2. organic-chemistry.org |

| o-Nitroaniline | Reductive cyclocondensation with an aldehyde | 2-Substituted Benzimidazoles | Efficient one-pot synthesis using reagents like Zn/NaHSO₃ in water. pcbiochemres.compcbiochemres.com |

| N-Alkyl-2-nitroaniline | Base-mediated intramolecular cyclization | Benzimidazole N-oxides | Synthesis achieved by heating with a base like NaOH in a dioxane/water mixture. researchgate.net |

Specific Applications in Organic Pigment and Dye Synthesis from a Research Perspective

From a research perspective, this compound is an important precursor in the field of organic colorants, specifically for azo pigments and dyes. Its utility stems from its identity as a substituted aromatic amine, the foundational building block for the vast majority of azo colorants. imrpress.com The parent compound, 4-methyl-2-nitroaniline (B134579), is commercially known by names such as "Fast Red GL Base" or "Red Base GL," which explicitly points to its primary application in producing red colorants. patsnap.com

The synthesis of an azo dye involves a two-stage process: diazotization followed by azo coupling. byjus.comyoutube.com

Diazotization: The primary amino group of an aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt (–N₂⁺) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). youtube.com In the case of this compound, the molecule would first need to be reduced to convert the nitro group into a primary amine, making it suitable for diazotization. The resulting diazonium salt is the key electrophile for the subsequent coupling reaction.

Azo Coupling: The diazonium salt is then reacted with a nucleophilic coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. byjus.com The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component to form the characteristic azo group (–N=N–), which links the two aromatic rings and acts as the primary chromophore responsible for the color of the compound. researchgate.net

For instance, diazotized nitroanilines are commonly coupled with β-naphthol to produce vibrant red and orange pigments. chemicalbook.comwikipedia.org By analogy, the diazotized form of reduced this compound would be expected to couple with various naphthol derivatives to yield a range of high-performance red to orange monoazo pigments. The specific shade, intensity, and fastness properties of the resulting pigment are determined by the precise electronic and steric nature of the substituents on both the diazo and coupling components. Research in this area focuses on synthesizing novel pigments with improved properties, such as enhanced lightfastness, thermal stability, and solvent resistance, by modifying the chemical structures of the precursors.

Table 2: Azo Dye Synthesis Principle

| Step | Process | Reactants | Intermediate/Product | Purpose |

| 1 | Diazotization | Aromatic Amine (Diazo Component) + NaNO₂ + HCl | Aryl Diazonium Salt | Creates a potent electrophile for the coupling reaction. youtube.com |

| 2 | Azo Coupling | Aryl Diazonium Salt + Aromatic Nucleophile (Coupling Component, e.g., Naphthol) | Azo Dye/Pigment | Forms the chromophoric –N=N– bond, resulting in a colored compound. byjus.comresearchgate.net |

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 4-methyl-2-nitroaniline |

| Benzimidazole |

| Sodium dithionite |

| Zinc |

| Sodium bisulfite |

| Benzimidazole N-oxide |

| Sodium hydroxide (B78521) |

| 1,4-Dioxane |

| β-naphthol |

| Sodium nitrite |

| Hydrochloric acid |

| Nitrous acid |

| 2-Methyl-4-nitroaniline (B30703) |

| 2-chloro-4-nitro-aniline |

| p-nitroaniline |

| Aniline |

Environmental Transformation and Degradation Pathways of N Ethyl 4 Methyl 2 Nitroaniline

Oxidative Degradation Mechanisms

Oxidative processes are crucial for the transformation of nitroaromatic compounds in engineered and natural systems. These mechanisms often involve highly reactive oxygen species that can break down these stable molecules.

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic pollutants like nitroanilines. Among these, the Fenton process, which utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), is widely studied for its efficiency in treating wastewater containing these compounds. nih.gov

Detailed kinetic studies on p-nitroaniline (PNA), a structural analog, reveal that the degradation rate is highly dependent on several factors. The decomposition proceeds most rapidly at an acidic pH of around 3.0. nih.govresearchgate.net At this optimal pH, the generation of hydroxyl radicals is maximized. At lower pH values (<3.0), the reaction is inhibited by the formation of less reactive oxonium ions (H₃O₂⁺) and the scavenging of •OH radicals by excess protons. researchgate.net Conversely, at pH values above 4.0, the precipitation of ferric hydroxide (B78521) (Fe(OH)₃) reduces the availability of catalytic iron ions, thereby decreasing the degradation efficiency. researchgate.net The degradation rate also increases with higher concentrations of Fe²⁺ and H₂O₂, although excessive hydrogen peroxide can inhibit the reaction by scavenging hydroxyl radicals itself. researchgate.netnih.gov The activation energy for the Fenton oxidation of PNA has been calculated to be 53.96 kJ/mol. researchgate.netnih.gov

Table 1: Effect of Initial pH on the Apparent Rate Constant (k_ap) of p-Nitroaniline Degradation by Fenton Oxidation

| Initial pH | Apparent Rate Constant (k_ap, min⁻¹) | Reference |

|---|---|---|

| 2.0 | 0.08 | researchgate.net |

| 3.0 | 0.25 | researchgate.net |

| 4.0 | 0.15 | researchgate.net |

| 5.0 | 0.12 | researchgate.net |

| 6.0 | 0.11 | researchgate.net |

The oxidative degradation of nitroanilines by AOPs proceeds through a series of intermediates. The initial attack by hydroxyl radicals on the aromatic ring is a key step. For p-nitroaniline, studies have identified benzoquinone as a major intermediate, indicating that the amino group undergoes transformation. researchgate.net The subsequent and successive attacks by hydroxyl radicals lead to the opening of the aromatic ring, forming various short-chain carboxylic acids such as fumaric acid, maleic acid, and oxalic acid. researchgate.net Ultimately, these processes can lead to the complete mineralization of the organic compound into carbon dioxide, water, and inorganic ions.

For N-substituted anilines, like N-ethyl-4-methyl-2-nitroaniline, oxidative processes can also involve the N-dealkylation of the amino group. mdpi.com The electrochemical oxidation of N-ethyl-N-methylaniline, for instance, shows that oxidation can occur at the alkyl groups, leading to their removal. mdpi.com Therefore, it is plausible that the oxidative degradation of this compound would produce a mixture of hydroxylated aromatic intermediates, dealkylated products (4-methyl-2-nitroaniline), and ring-opened aliphatic acids.

Photolytic Degradation Studies

Photodegradation, or photolysis, is another significant pathway for the transformation of nitroaromatic compounds in the environment, particularly in surface waters and the atmosphere.

Nitroaromatic compounds can absorb light in the UV spectrum, including the range provided by sunlight, which can initiate their degradation. The photocatalytic degradation of 4-nitroaniline (B120555) in the presence of a semiconductor catalyst like titanium dioxide (TiO₂) has been shown to be effective. researchgate.net This process also relies on the generation of hydroxyl radicals on the catalyst surface. Intermediates identified during the photocatalytic degradation of 4-nitroaniline include p-aminophenol, p-benzoquinone, and hydroquinone, indicating that both the nitro and amino groups are subject to transformation. researchgate.net

Studies on the photolysis of other substituted nitroaromatic compounds suggest that a photo-retro-aldol-type reaction can occur, leading to N-demethylation and the formation of p-nitroaniline and formaldehyde (B43269) from N-methyl-4-nitroaniline. nih.gov This suggests that the ethyl group on this compound could be susceptible to similar photolytic cleavage.

The pH of the aqueous medium can significantly influence the rate of photodegradation. For some nitro-substituted amino alcohols, photodegradation is dramatically enhanced at alkaline pH values. nih.gov For one such compound, 1-(4-nitrophenylamino)-3-phenylpropan-2-ol, conversion rates increased from 32% at pH 7 to 100% at pH 11 after two hours of irradiation. nih.gov This pH dependency is often linked to the acid-base equilibrium of the molecule, where the deprotonated form may be more susceptible to photochemical reactions. Given that this compound contains a basic amino group, its photodegradation kinetics are also likely to be pH-dependent.

Table 2: pH-Dependent Photoconversion of 1-(4-Nitrophenylamino)-3-phenylpropan-2-ol

| pH | Conversion after 2h (%) | Reference |

|---|---|---|

| 7 | 32 | nih.gov |

| 9 | 75 | nih.gov |

| 11 | 100 | nih.gov |

| 13 | 100 | nih.gov |

Biodegradation Pathways in Environmental Systems

Microbial degradation is a key process for the natural attenuation of organic pollutants. While the nitro group often confers resistance to biodegradation, various microorganisms have evolved pathways to metabolize nitroaromatic compounds. cswab.orgnih.gov

The biodegradation of N-substituted nitroanilines has been documented. For example, the aerobic degradation of N-methyl-4-nitroaniline (MNA) by a Pseudomonas sp. has been demonstrated, where the bacterium could use MNA as its sole source of carbon and nitrogen. chemicalbook.com This is a significant finding, as aerobic degradation can lead to complete mineralization, whereas anaerobic biotransformation often results in the formation of potentially carcinogenic aromatic amines. researchgate.net

Studies on the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. provide insight into a likely initial step. The degradation is initiated by a flavin-dependent monooxygenase that catalyzes an oxidative hydroxylation, removing the nitro group and forming an aminophenol intermediate (4-amino-3-chlorophenol). plos.org This is followed by a dioxygenase-mediated reaction that leads to ring cleavage. plos.org A similar oxidative removal of the nitro group is a plausible first step for the biodegradation of this compound.

Under anaerobic conditions, the primary transformation involves the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group, without cleavage of the aromatic ring. researchgate.net While this removes the nitroaromatic character, it leads to the formation of other substituted anilines which may have their own environmental concerns.

Table 3: Microorganisms and Pathways for the Degradation of Related Nitroanilines

| Compound | Microorganism | Key Process/Pathway | Identified Intermediates | Reference |

|---|---|---|---|---|

| N-Methyl-4-nitroaniline (MNA) | Pseudomonas sp. strain FK357 | Aerobic degradation (sole C and N source) | Not specified | chemicalbook.com |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | Aerobic degradation via oxidative denitration | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | plos.org |

| 4-Nitroaniline (4-NA) | Mixed municipal sludge culture | Aerobic mineralization (sole C and N source) | Complete mineralization | researchgate.net |

| Nitroaromatic Compounds | Anaerobic bacteria (e.g., Desulfovibrio spp.) | Anaerobic reduction of nitro group | Aryl nitroso, aryl hydroxylamine (B1172632), aryl amine | nih.gov |